1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-
Overview
Description
“1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-” is a type of boronic acid derivative . It is also known as HBpin or Pinacolborane . The empirical formula is C6H13BO2 .
Synthesis Analysis
This compound can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Chemical Reactions Analysis
This compound can be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a liquid at 20°C . It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . The refractive index is 1.396 .Scientific Research Applications
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Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- This field involves the study of molecular structures and their properties .
- Two phenylboronic ester derivatives, similar to the compound you mentioned, have been synthesized and their single crystals grown from hexane and petroleum ether .
- The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Their molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
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Organic Synthesis
- Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering .
- In the 1980s, Velcade synthesized the first anti-cancer drug based on boric acid .
- D. Shiino et al. carried out glycosylation of insulin and bound it to gel microspheres with phenylboronic acid (4 mol %) to regulate the rhythm of insulin .
- Winblade et al. grafted phenylboronic acid and polyethylene glycol (PEG) onto poly-L-lysine (PLL) backbone making the copolymer that could be used in prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
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Borylation at the Benzylic C-H Bond of Alkylbenzenes
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Hydroboration of Alkyl or Aryl Alkynes and Alkenes
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Coupling with Aryl Iodides
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Asymmetric Hydroboration of 1,3-Enynes
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Synthesis of Boronic Esters
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Preparation of Boronic Acids
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Synthesis of Anti-cancer Drugs
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Regulation of Insulin Rhythm
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Prevention of Cell Aggregation
- Winblade et al. grafted phenylboronic acid and polyethylene glycol (PEG) onto poly-L-lysine (PLL) backbone making the copolymer that could be used in prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion . Similar compounds could potentially be used for this purpose .
Safety And Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO5/c1-17(2)18(3,4)25-19(24-17)15-7-5-6-8-16(15)23-14-11-9-13(10-12-14)20(21)22/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOIUMIRXNPEIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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